molecular formula C15H14O5 B1225834 Pyratrione CAS No. 51089-21-5

Pyratrione

Cat. No.: B1225834
CAS No.: 51089-21-5
M. Wt: 274.27 g/mol
InChI Key: KSORIVRRDUCFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyratrione (PYR) is a synthetic antifungal compound featuring a 6-membered pyridinone heterocyclic core decorated with two distinct aromatic rings and a free -NH- linkage . It was synthesized via a two-step reaction involving 4-chloroaniline and an allenic precursor, yielding 1-aryl-3,6-dimethyl-4-aminoaryl-2-pyridones with high efficiency . PYR exhibits potent fungicidal activity against Candida albicans, including drug-resistant clinical isolates. Its mechanism involves rapid reduction of fungal viability, disruption of biofilm formation, and thinning of the mannan layer in the cell wall . In a C.

Properties

CAS No.

51089-21-5

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

3-[3-(3-hydroxyphenyl)propanoyl]-6-methylpyran-2,4-dione

InChI

InChI=1S/C15H14O5/c1-9-7-13(18)14(15(19)20-9)12(17)6-5-10-3-2-4-11(16)8-10/h2-4,7-8,14,16H,5-6H2,1H3

InChI Key

KSORIVRRDUCFKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(C(=O)O1)C(=O)CCC2=CC(=CC=C2)O

Canonical SMILES

CC1=CC(=O)C(C(=O)O1)C(=O)CCC2=CC(=CC=C2)O

Synonyms

pyratrione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyratrione belongs to a class of nitrogen-containing heterocyclic antifungals. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Core Structure Key Features Mechanism of Action Efficacy Against C. albicans Clinical Applications
This compound (PYR) Pyridinone + two aromatic rings - Aromatic substituents enhance target binding
- Free -NH- linkage
Disrupts cell wall mannan; biofilm inhibition Effective against drug-resistant strains Promising for biofilm-associated infections
Compound TRI Triazine heterocycle - Similar para-substituted aromatic moiety
- No pyridinone ring
Likely interferes with nucleotide synthesis Comparable to PYR Under investigation for systemic use
Ciclopirox Cyclic hydroxamic acid - Aliphatic cyclic structure
- Chelates metal ions (e.g., Fe³⁺)
Inhibits fungal metalloenzymes (e.g., catalase) Moderate (topical use) Topical treatment of dermatomycoses
Oxysporidone Cyclic aliphatic ketone - Hydrophobic aliphatic chain
- Lacks aromatic groups
Targets membrane ergosterol biosynthesis Limited data Agricultural antifungal
Funicolosin Polyene macrolide - Large macrocyclic lactone
- Amphiphilic structure
Binds ergosterol, causing membrane permeability Narrow spectrum Experimental (not clinically used)

Key Findings :

Structural Superiority: PYR’s pyridinone core with aromatic substituents distinguishes it from aliphatic compounds like oxysporidone and funicolosin. This design enhances target specificity and reduces off-target effects .

Efficacy: PYR and TRI show equivalent potency against C. albicans but differ in structure. TRI’s triazine core may limit its bioavailability compared to PYR’s pyridinone . PYR outperforms ciclopirox in biofilm inhibition, a critical factor in persistent infections .

Resistance Profile :

  • PYR is effective against drug-resistant strains, whereas ciclopirox faces resistance due to efflux pump upregulation .

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